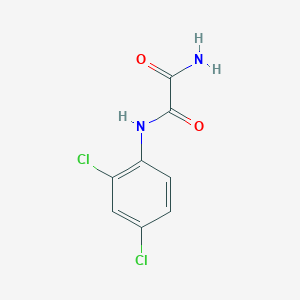

N~1~-(2,4-dichlorophenyl)ethanediamide

Description

Nomenclature and Structural Characteristics within the Ethanediamide Class

N1-(2,4-dichlorophenyl)ethanediamide belongs to the ethanediamide class of organic compounds. The parent compound, ethanediamide, also known as oxamide (B166460), is the diamide (B1670390) derived from oxalic acid and has the chemical formula (CONH2)2. wikipedia.org The ethanediamide backbone is characterized by two amide groups linked by a carbonyl group. ontosight.ai

The systematic IUPAC name for the subject compound is N-(2,4-dichlorophenyl)oxamide. This name clarifies its structure as an oxamide molecule where one of the nitrogen atoms is substituted with a 2,4-dichlorophenyl group.

Table 1: Structural and Chemical Identity of N1-(2,4-Dichlorophenyl)ethanediamide

| Identifier | Value |

| CAS Number | 17738-96-4 scbt.com |

| Molecular Formula | C8H6Cl2N2O2 scbt.com |

| Molecular Weight | 233.05 g/mol scbt.com |

| IUPAC Name | N-(2,4-dichlorophenyl)oxamide |

| Synonyms | N1-(2,4-dichlorophenyl)ethanediamide |

Positioning within the Broader Scope of Dichlorophenyl-Containing Compounds

The presence of a 2,4-dichlorophenyl group places this compound within a large family of molecules that have been extensively studied in medicinal chemistry and materials science. The introduction of chlorine atoms into a phenyl ring can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Academic Research Significance and Unexplored Potential

Currently, there is a notable lack of specific academic publications detailing the synthesis, characterization, and biological evaluation of N1-(2,4-dichlorophenyl)ethanediamide. While the parent ethanediamide (oxamide) and its derivatives have been explored for various applications, including as stabilizers for nitrocellulose and in copper-catalyzed amination reactions, the research focus has not extensively covered this specific dichlorophenyl-substituted variant. wikipedia.org

The unexplored potential of N1-(2,4-dichlorophenyl)ethanediamide lies in the combination of its two core structural features. The ethanediamide backbone provides a rigid scaffold capable of forming hydrogen bonds, while the dichlorophenyl group imparts lipophilicity and potential for specific interactions with biological macromolecules.

Future research could focus on the following areas:

Synthesis and Characterization: Development and optimization of synthetic routes to produce N1-(2,4-dichlorophenyl)ethanediamide and its derivatives, followed by comprehensive characterization using modern analytical techniques.

Biological Screening: Evaluation of its potential biological activities, such as anticancer, antimicrobial, or enzyme inhibitory effects, based on the known activities of related dichlorophenyl and ethanediamide compounds. ontosight.aiontosight.ai

Materials Science Applications: Investigation of its potential use in the development of new polymers or functional materials, leveraging the properties of the ethanediamide and dichlorophenyl groups.

Structure

3D Structure

Properties

IUPAC Name |

N'-(2,4-dichlorophenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O2/c9-4-1-2-6(5(10)3-4)12-8(14)7(11)13/h1-3H,(H2,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMMVGFIMJWMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377585 | |

| Record name | N~1~-(2,4-Dichlorophenyl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17738-96-4 | |

| Record name | N~1~-(2,4-Dichlorophenyl)ethanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Insights for Ethanediamide and Dichlorophenyl Frameworks

Contribution of the 2,4-Dichlorophenyl Substituent to Molecular Interactions

The 2,4-dichlorophenyl group is a key pharmacophoric element that significantly governs the binding characteristics of the entire molecule. Its contribution can be dissected into hydrophobic and electronic effects, both of which are pivotal for ligand-target recognition.

Hydrophobic interactions are a primary driving force for the binding of many small molecule ligands to their biological targets. nih.govnih.gov The 2,4-dichlorophenyl moiety of N1-(2,4-dichlorophenyl)ethanediamide provides a significant nonpolar surface area, predisposing it to favorable interactions within hydrophobic pockets of proteins and enzymes. researchgate.netresearchgate.net The presence of two chlorine atoms enhances the lipophilicity of the phenyl ring, further promoting its partitioning into sterically complementary nonpolar cavities at the active site of a receptor. This hydrophobic engagement is crucial for the initial recognition and stabilization of the ligand-target complex. nih.gov

Recent studies on dichlorophenyl-containing compounds have highlighted the role of this group in anchoring ligands into cryptic, hydrophobic pockets, which may not be apparent in the unbound state of the protein. researchgate.net This induced-fit mechanism, where the binding of the dichlorophenyl group stabilizes a particular receptor conformation, can be a key determinant of binding affinity and selectivity. researchgate.net

Table 1: Physicochemical Properties Influencing Hydrophobic Interactions

| Property | Value for Phenyl Group | Value for 2,4-Dichlorophenyl Group | Implication for Hydrophobic Binding |

|---|---|---|---|

| LogP (Octanol-Water) | ~2.13 | ~3.28 | Increased lipophilicity favors partitioning into nonpolar environments. |

| Molar Refractivity | ~26.1 cm³/mol | ~35.9 cm³/mol | Larger and more polarizable, enhancing van der Waals interactions. |

| Surface Area | ~80 Ų | ~105 Ų | Greater surface area for potential contact with hydrophobic residues. |

Note: The values presented are estimations and can vary based on the calculation method.

The electronic nature of the 2,4-dichlorophenyl ring, modified by the presence of two electron-withdrawing chlorine atoms, plays a crucial role in modulating receptor affinity and selectivity. researchgate.net These chlorine substituents alter the electron density distribution across the aromatic ring, influencing its ability to participate in various non-covalent interactions.

The electron-withdrawing effect of the chlorine atoms can lead to a polarized C-Cl bond, creating a region of positive electrostatic potential on the halogen atom, known as a "sigma-hole." This can facilitate halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the receptor's binding site. Furthermore, the altered quadrupole moment of the dichlorinated ring can fine-tune aromatic interactions, such as π-π stacking or cation-π interactions, with complementary amino acid residues like phenylalanine, tyrosine, or tryptophan. researchgate.net These specific electronic interactions contribute to both the strength and the selectivity of the binding. nih.gov

Modulation of Biological Activity by the Ethanediamide Linker

The ethanediamide linker, while seemingly simple, is a critical component that dictates the spatial orientation of the 2,4-dichlorophenyl group relative to other parts of a larger molecule and provides key hydrogen bonding functionalities.

The ethanediamide core is an amide-based linker. The flexibility and length of such linkers are well-established determinants of biological activity in drug design. acs.org The ethanediamide linker has a defined length and a degree of conformational flexibility due to rotation around its single bonds. This flexibility allows the 2,4-dichlorophenyl group to adopt an optimal orientation within the binding pocket to maximize its interactions. acs.org However, excessive flexibility can be entropically unfavorable upon binding, potentially reducing affinity. Therefore, the constrained yet adaptable nature of the ethanediamide linker is a key factor in achieving a balance between conformational freedom and the energetic cost of binding. In some molecular contexts, a more rigid linker can enhance binding affinity by pre-organizing the pharmacophoric groups in a bioactive conformation, thus minimizing the entropic penalty of binding. acs.org

The ethanediamide core possesses both hydrogen bond donors (N-H groups) and hydrogen bond acceptors (C=O groups), making it a key site for directional interactions with the biological target. nih.govnih.govnih.gov The amide N-H groups can donate hydrogen bonds to backbone carbonyls or acidic amino acid side chains (e.g., aspartate, glutamate), while the carbonyl oxygens can accept hydrogen bonds from donors like arginine, lysine, or serine residues. nih.govnih.gov These hydrogen bonds are highly directional and play a crucial role in determining the precise orientation of the ligand within the binding site, contributing significantly to binding affinity and specificity. mdpi.com The planarity of the amide bonds within the ethanediamide linker also influences the local geometry and the presentation of the hydrogen bonding vectors. nih.gov

Table 2: Hydrogen Bonding Capabilities of the Ethanediamide Core

| Functional Group | Type | Potential Interaction Partners in a Receptor |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | Carbonyl oxygen (backbone or side chain), Asp, Glu |

| Carbonyl C=O | Hydrogen Bond Acceptor | N-H (backbone or side chain), Arg, Lys, Ser, Thr, Tyr |

Note: The specific interactions will depend on the topology of the receptor's binding site.

Comparative SAR with Other Substituted Ethanediamides and Related Amides

To fully appreciate the SAR of N1-(2,4-dichlorophenyl)ethanediamide, it is instructive to compare it with other substituted ethanediamides and related amide structures. Such comparisons can reveal the importance of the specific substitution pattern and the nature of the amide linker.

For instance, in studies of N-aryl amides as enzyme inhibitors, the nature and position of substituents on the aryl ring have been shown to dramatically influence activity. frontiersin.orgnih.gov A common observation is that electron-withdrawing groups, such as the chloro groups in the 2,4-position, can enhance activity, potentially by increasing the acidity of the amide N-H and thereby strengthening hydrogen bonds. nih.gov However, the optimal substitution pattern is highly dependent on the specific topology of the target's binding site.

Table 3: Illustrative SAR Trends in N-Aryl Amides

| Compound/Modification | General Observation on Biological Activity | Rationale |

|---|---|---|

| N-(phenyl)ethanediamide | Lower activity compared to substituted analogues. | Lack of specific interactions and optimal hydrophobic contacts. |

| N-(4-chlorophenyl)ethanediamide | Often more active than the unsubstituted phenyl analogue. | Increased hydrophobicity and potential for halogen bonding. |

| N-(2,4-dichlorophenyl)ethanediamide | Potentially higher activity due to enhanced hydrophobic and electronic contributions. | The 2,4-substitution pattern can optimize interactions in specific binding pockets. |

| Replacement of ethanediamide with a more flexible linker (e.g., propanediamide) | Activity may increase or decrease. | Longer linkers may access additional binding regions but can also increase entropic penalties. |

| Replacement of ethanediamide with a more rigid linker (e.g., fumaramide) | Activity may increase if the pre-organized conformation is bioactive. | Reduced entropic loss upon binding can enhance affinity. |

Note: These are generalized trends and the actual effects are target-dependent.

In broader classes of N-aryl amides, structure-activity relationship studies have consistently demonstrated that modifications to the aryl ring and the amide linker are powerful strategies for modulating biological activity. researchgate.netresearchgate.net For example, in a series of benzamide (B126) and picolinamide (B142947) derivatives, the position of side chains was found to markedly influence inhibitory activity and selectivity against different enzymes. nih.gov This underscores the principle that even subtle structural changes in either the aromatic or the linker component of N1-(2,4-dichlorophenyl)ethanediamide could lead to significant alterations in its biological profile.

Biological Activities and Mechanistic Investigations in Vitro and in Silico Perspectives

Anticancer Research Potential of Related Scaffolds

The 2,4-dichlorophenyl moiety is a component of various compounds that have been evaluated for their potential as anticancer agents. Research into these related structures provides a basis for understanding the possible bioactivities of N1-(2,4-dichlorophenyl)ethanediamide.

A primary tool for identifying new anticancer drug candidates is the NCI-60 Human Tumor Cell Line Screen, established by the U.S. National Cancer Institute (NCI) in 1990. taylorandfrancis.compromegaconnections.com This in vitro screening platform assesses the effects of compounds on 60 different human cancer cell lines, representing a diverse range of cancers including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. taylorandfrancis.compromegaconnections.comnih.gov

The screening process involves exposing the 60 cell lines to a test compound at a minimum of a single concentration to determine its effect on cell growth or viability. nih.gov If significant activity is observed, a more detailed 5-dose screen is performed to generate a dose-response curve for each cell line. nih.gov The data generated provides a unique "fingerprint" of the compound's activity across different cancer types. cancer.gov

This methodology has been instrumental in screening hundreds of thousands of compounds, including synthetic molecules and natural product extracts. promegaconnections.comnih.gov Compounds containing dichlorophenyl and related scaffolds have been subjected to this screening process. For instance, various dichlorophenylacrylonitriles have been evaluated for their growth inhibition potential against panels of cancer cell lines, including those within the NCI-60. nih.gov The results from such screenings help researchers identify patterns of activity and prioritize compounds for further investigation. cancer.gov

Table 1: Overview of the NCI-60 Screening Process

| Step | Description | Purpose |

| Initial Screening | Test compound is added at a single high concentration (typically 10 µM) to all 60 cell lines. taylorandfrancis.com | To identify compounds with significant growth-inhibiting or cytotoxic effects. |

| 5-Dose Assay | Compounds showing sufficient activity are re-tested over a 5-log concentration range. nih.gov | To determine the potency of the compound (e.g., GI50, TGI, LC50) and create a detailed biological activity profile. |

| Data Analysis (COMPARE) | The activity profile ("fingerprint") of the compound is compared to a database of profiles from over 50,000 other compounds with known mechanisms of action. cancer.gov | To hypothesize the compound's mechanism of action by identifying similarities to known agents. |

| Molecular Target Correlation | The activity pattern is correlated with molecular characterization data from the NCI-60 cell lines (e.g., gene expression, protein levels). cancer.gov | To identify potential molecular targets of the compound. |

Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.govnih.gov Several compounds containing dichlorophenyl or related structural motifs have been investigated as kinase inhibitors.

c-Met: The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that plays a significant role in tumor development and progression. nih.govnih.gov Its dysregulation is linked to a poor prognosis in various cancers. nih.gov Numerous small molecule inhibitors targeting the c-Met/HGF axis have been developed, with some progressing to clinical trials. nih.govselleckchem.com The design of these inhibitors often involves scaffolds that can fit into the ATP-binding site of the kinase, and structures incorporating substituted phenyl rings are common. nih.govmdpi.com

KDR (VEGFR-2): Kinase insert domain-containing receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), is a key regulator of angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis. nih.goveurekaselect.com Inhibition of KDR is a major strategy in cancer therapy. nih.gov Structure-activity relationship (SAR) studies have explored a wide range of heterocyclic compounds as KDR inhibitors, demonstrating the importance of specific structural features for potent and selective inhibition. nih.goveurekaselect.comnih.gov

c-Kit: The proto-oncogene c-Kit is another receptor tyrosine kinase implicated in various cancers, most notably gastrointestinal stromal tumors (GISTs). nih.govnih.govmdpi.com Mutations leading to the constitutive activation of c-Kit are a primary driver of these tumors. mdpi.com Consequently, c-Kit is a validated therapeutic target, and several small-molecule inhibitors have been developed. nih.govselleckchem.com The development of these inhibitors often involves SAR studies to optimize potency against both wild-type and mutant forms of the kinase. nih.govmdpi.com

Compounds structurally related to N1-(2,4-dichlorophenyl)ethanediamide have demonstrated significant effects on the fundamental processes of cancer cell proliferation and survival.

Studies on dichlorophenylacrylonitriles revealed potent growth-inhibitory activity, with some compounds showing high selectivity for breast cancer cell lines like MCF-7. nih.gov For example, (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile exhibited a growth inhibition (GI50) value of 0.127 µM. nih.gov Further evaluation of a related acetamide (B32628) derivative showed potent activity in the nanomolar range against a panel of drug-resistant breast cancer cell lines. nih.gov

Similarly, a novel 1,3-bis(3,5-dichlorophenyl) urea (B33335) compound, COH-SR4, was shown to decrease the survival and clonogenic potential of melanoma cells in vitro. nih.gov This compound was found to induce apoptosis and cause cell cycle arrest in the G2/M phase. nih.gov Dichloroacetate (DCA), another simple molecule containing a dichloro- group, has been shown to reduce cell proliferation and promote apoptosis in cancer cells by altering their metabolism. mdpi.com These findings underscore the potential for dichlorophenyl-containing scaffolds to disrupt key pathways that sustain tumor growth. nih.govnih.gov

Table 2: Antiproliferative Activity of Selected Dichlorophenyl-Containing Compounds

| Compound Class | Example Compound | Cancer Type | Key Findings | Reference |

| Dichlorophenylacrylonitriles | (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide | Breast Cancer | Potency in the 10-206 nM range against various drug-resistant breast cancer cell lines. | nih.gov |

| Dichlorophenyl Ureas | 1,3-bis(3,5-dichlorophenyl) Urea (COH-SR4) | Melanoma | Decreased survival, inhibited clonogenic potential, and induced apoptosis and G2/M cell cycle arrest. | nih.gov |

| Dichloro-compounds | Dichloroacetate (DCA) | Various Cancers | Significantly reduces cell migration and proliferation, promotes apoptosis by modulating cancer metabolism. | mdpi.com |

Exploration of Other Biological Targets and Interactions

Beyond direct anticancer activity, the chemical features of N1-(2,4-dichlorophenyl)ethanediamide suggest potential interactions with other important biological targets, such as enzymes involved in protein regulation and microbial pathogens.

Deubiquitinating enzymes (DUBs) are a large family of proteases that remove ubiquitin from substrate proteins, thereby regulating a vast array of cellular processes, including protein degradation and signaling. nih.govnih.gov The dysregulation of DUBs is implicated in numerous diseases, including cancer, making them attractive therapeutic targets. nih.govmedchemexpress.com

There are approximately 100 DUBs in humans, categorized into classes such as ubiquitin-specific proteases (USPs) and ubiquitin C-terminal hydrolases (UCHs). nih.govmedchemexpress.com The search for small molecule inhibitors that can selectively target specific DUBs is an active area of research. nih.govbio-rev.com While specific studies on N1-(2,4-dichlorophenyl)ethanediamide as a DUB inhibitor are not prominent, the general strategy involves screening diverse chemical libraries to identify novel scaffolds. nih.gov Compounds like WP1130 (Degrasyn) and b-AP15 have been identified as DUB inhibitors that can induce apoptosis in tumor cells, highlighting the therapeutic potential of targeting this enzyme class. medchemexpress.combio-rev.com

The diamide (B1670390) structure present in N1-(2,4-dichlorophenyl)ethanediamide is a common feature in molecules with antimicrobial properties. Structure-activity relationship (SAR) studies on various amine, diamine, and amide derivatives have provided insights into the chemical features that confer antibacterial and antifungal activity.

Computational Approaches to Elucidating Mechanisms

To comprehend the molecular interactions underpinning the biological activity of compounds like N1-(2,4-dichlorophenyl)ethanediamide, computational methods serve as powerful predictive tools. These in silico techniques provide insights into how a ligand (the compound) might bind to a biological target (such as a protein or enzyme) and the stability of this interaction. While direct computational studies on N1-(2,4-dichlorophenyl)ethanediamide are not extensively available in the public domain, the principles of these methods are well-established through research on structurally related molecules.

Molecular Docking for Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. wjarr.com This method is crucial in drug discovery for identifying potential biological targets and elucidating the binding mode of a compound at the atomic level. The process involves placing the ligand into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score.

For derivatives containing the 2,4-dichlorophenyl moiety, such as analogues of the cannabinoid receptor 1 (CB1) antagonist SR141716, molecular docking has been employed to understand their interaction with the receptor. nih.gov In such studies, the 2,4-dichlorophenyl group often plays a significant role in fitting into a specific hydrophobic pocket within the receptor's binding site. The interactions are typically governed by non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

A typical molecular docking workflow would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from crystallographic data.

Preparation of the Ligand: Generating the 3D conformation of the compound of interest.

Docking Simulation: Using a docking algorithm to explore various possible binding poses of the ligand within the receptor's active site.

Scoring and Analysis: Ranking the generated poses based on a scoring function that estimates the binding free energy. The pose with the lowest energy is generally considered the most likely binding mode.

While specific data for N1-(2,4-dichlorophenyl)ethanediamide is not available, a hypothetical docking study would aim to identify key amino acid residues in a target's active site that interact with the dichlorophenyl ring and the ethanediamide group.

Table 1: Hypothetical Key Interactions for N1-(2,4-dichlorophenyl)ethanediamide in a Target Binding Site

(Note: This table is illustrative of typical docking results and not based on experimental data for this specific compound.)

| Interacting Residue (Example) | Interaction Type | Part of Ligand Involved |

| Leucine | Hydrophobic | 2,4-dichlorophenyl ring |

| Valine | Hydrophobic | 2,4-dichlorophenyl ring |

| Serine | Hydrogen Bond | Ethanediamide (NH or C=O) |

| Asparagine | Hydrogen Bond | Ethanediamide (NH or C=O) |

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and any conformational changes that may occur in both the ligand and the target protein upon binding. nih.gov

An MD simulation would typically start with the best-docked pose from a molecular docking study. The system is then solvated in a simulated physiological environment, and the trajectory of the atoms is calculated over a specific period, often in the nanosecond to microsecond range.

Key insights from MD simulations include:

Binding Stability: By analyzing the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, researchers can assess the stability of the complex. A stable complex will show minimal deviation from its initial docked pose.

Conformational Changes: MD simulations can reveal how the binding of a ligand may induce conformational changes in the target protein. nih.gov These changes can be crucial for the protein's function, either activating or inhibiting it. For instance, studies on related compounds have explored how different conformations can affect receptor interaction. nih.govnih.gov

Binding Free Energy Calculations: More rigorous methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating the initial docking scores.

Table 2: Parameters Assessed in a Typical Molecular Dynamics Simulation

| Parameter | Description | Significance |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability of the ligand-protein complex. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual amino acid residues. | Identifies flexible regions of the protein that may be involved in binding. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Highlights key interactions that contribute to binding affinity. |

| Radius of Gyration | Measures the compactness of the protein structure. | Can indicate conformational changes (e.g., opening or closing of a binding pocket). |

Advanced Computational Chemistry Studies of N1 2,4 Dichlorophenyl Ethanediamide and Analogues

Quantum Mechanical Calculations

Quantum mechanical calculations offer a fundamental understanding of the electronic structure and inherent reactivity of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a robust quantum mechanical method widely used to investigate the electronic properties of molecules like N1-(2,4-Dichlorophenyl)ethanediamide and its analogues. researchgate.net By utilizing functionals such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p), researchers can accurately calculate the ground-state electronic structure and related properties. researchgate.netjocpr.com

One of the key applications of DFT in this context is the generation of a Molecular Electrostatic Potential (MEP) map. researchgate.netjocpr.com The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule, which is invaluable for identifying sites susceptible to electrophilic or nucleophilic attack. jocpr.comnih.gov For instance, regions with a negative potential, often found around electronegative atoms like oxygen, are indicative of likely sites for electrophilic attack. jocpr.com Conversely, regions with positive potential point to sites for nucleophilic reactions.

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides detailed information about charge delocalization, intramolecular interactions, and the stability arising from hyper-conjugative effects within the molecule. researchgate.netresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding electronic transitions and chemical reactivity. jocpr.com The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. jocpr.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical parameter that helps determine the molecule's chemical stability, polarizability, and kinetic stability. jocpr.comresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This property is often associated with higher polarizability and potential biological activity. nih.gov The energies of the HOMO and LUMO orbitals can be used to calculate various global reactivity descriptors that quantify the molecule's reactive nature. jocpr.comnih.gov

Table 1: Global Reactivity Descriptors from HOMO/LUMO Energies I = -EHOMO; A = -ELUMO

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard". jocpr.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. Molecules with a small HOMO-LUMO gap are considered "soft". jocpr.com |

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques extend beyond electronic structure to explore the dynamic behavior and macroscopic properties of molecules, including their preferred shapes and potential interactions with biological systems.

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules and their corresponding energy landscapes. By mapping the potential energy as a function of rotatable bonds, researchers can identify low-energy, stable conformations and the energy barriers that separate them. researchgate.net A common technique is the Potential Energy Surface (PES) scan, which systematically rotates a specific dihedral angle to calculate the energy of each resulting conformer. researchgate.netresearchgate.net

For analogues of N1-(2,4-Dichlorophenyl)ethanediamide, such as conformationally constrained derivatives of N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, computational analysis has been used to determine the energy barrier for the rotation of the diaryl rings. ebi.ac.uknih.gov These studies revealed a significant rotational energy barrier of approximately 20 kcal/mol, indicating that the molecule's conformation is relatively rigid. ebi.ac.uknih.gov This kind of analysis is vital as the specific conformation of a molecule often dictates its ability to interact with a biological target.

In silico models are increasingly used to predict the biological activity of chemical compounds, offering a rapid and cost-effective alternative to experimental screening. nih.gov Quantitative Structure-Activity Relationship (QSAR) is a prominent modeling approach that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov These models utilize molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict activities such as toxicity. nih.gov

For example, in silico toxicology models like the Collaborative Acute Toxicity Modeling Suite (CATMoS) and those developed by Leadscope can predict outcomes such as rat acute oral toxicity. nih.govresearchgate.net By analyzing the structural features of a new compound, these models can estimate its potential toxicity, which can help prioritize compounds for further development and potentially reduce the need for animal testing. nih.gov

In Silico Design and Virtual Screening Methodologies

Computational chemistry plays a pivotal role in the rational design of new molecules and the discovery of lead compounds through virtual screening. nih.gov This process involves computationally screening vast libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. nih.govresearchgate.net

A typical structure-based virtual screening workflow begins with the three-dimensional structure of the target protein. nih.gov Large chemical databases, such as ZINC15 or ChemDiv, containing millions of compounds, are then screened. nih.gov Methodologies like pharmacophore modeling, which defines the essential steric and electronic features required for binding, and molecular docking, which predicts the preferred orientation of a ligand when bound to a target, are used to filter and score the compounds. nih.govresearchgate.net

The binding affinities of the top-scoring "hits" from docking are often further evaluated and refined using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. nih.govnih.gov This multi-stage approach allows researchers to efficiently narrow down a large library to a manageable number of promising candidates for chemical synthesis and subsequent experimental validation. researchgate.net

Scaffold Hopping and Lead Optimization

For a hypothetical lead compound like N1-(2,4-dichlorophenyl)ethanediamide, a scaffold hopping approach could be initiated to explore alternative core structures. The 2,4-dichlorophenyl moiety and the ethanediamide linker are key pharmacophoric features that would be preserved or bioisosterically replaced. Computational algorithms can search virtual libraries for novel scaffolds that maintain the spatial arrangement of these critical functional groups.

Following the identification of promising new scaffolds, lead optimization would commence. This phase involves systematic structural modifications to the parent molecule and its hopped analogues. For instance, the position and nature of the halogen substituents on the phenyl ring could be altered, or the ethanediamide linker could be replaced with other bioisosteric groups to modulate properties such as solubility and metabolic stability. The goal is to improve the absorption, distribution, metabolism, and excretion (ADME) profile of the compound without compromising its biological activity.

The effectiveness of these modifications is evaluated through a battery of in silico predictions and, subsequently, in vitro assays. The following table illustrates a hypothetical lead optimization study for a series of analogues, showcasing the iterative improvement of key drug-like properties.

| Compound ID | Scaffold | Modification | In Vitro Potency (IC₅₀, µM) | Aqueous Solubility (µg/mL) | Metabolic Stability (t½, min) |

|---|---|---|---|---|---|

| LEAD-001 | Dichlorophenyl-ethanediamide | Parent Compound | 5.2 | 15 | 25 |

| ANALOG-002 | Dichlorophenyl-ethanediamide | Methylation of amide | 3.8 | 22 | 45 |

| ANALOG-003 | Fluorophenyl-propanediamide | Scaffold Hop & Linker Extension | 8.1 | 50 | 60 |

| ANALOG-004 | Difluorophenyl-ethanediamide | Halogen Substitution | 4.5 | 35 | 55 |

| OPTIMIZED-005 | Chlorofluorophenyl-ethanediamide | Optimized Substitution | 1.5 | 75 | 90 |

Database Mining for Structural Analogues and Potential Bioactives

Database mining, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds for molecules with specific structural or functional properties. nih.gov This approach is highly effective for identifying novel structural analogues of a lead compound and for discovering potential bioactive molecules that may interact with a specific biological target.

For N1-(2,4-dichlorophenyl)ethanediamide, a virtual screening campaign would typically begin with the construction of a 3D model of the parent molecule. This model would then be used as a query to search chemical databases such as PubChem, ChEMBL, and ZINC, which collectively contain millions of compounds. nih.gov The search can be based on various criteria, including 2D structural similarity, 3D shape similarity (pharmacophore matching), or predicted binding affinity to a target protein (molecular docking).

The primary objective of database mining in this context is to identify a diverse set of commercially available or synthetically accessible compounds that share key structural features with N1-(2,4-dichlorophenyl)ethanediamide. These "hits" can then be acquired and tested in biological assays to assess their activity. This method significantly reduces the time and cost associated with traditional high-throughput screening.

A hypothetical database mining workflow would involve:

Query Definition: Defining the key structural features of N1-(2,4-dichlorophenyl)ethanediamide to be used in the search.

Database Selection: Choosing appropriate chemical databases based on the desired diversity and size of the compound library.

Virtual Screening: Employing computational algorithms to screen the selected databases against the query.

Hit Selection and Filtering: Applying various filters (e.g., Lipinski's rule of five, ADMET predictions) to narrow down the list of potential candidates.

Prioritization for Experimental Testing: Ranking the filtered hits based on their predicted properties and synthetic feasibility.

The results of a database mining campaign can be summarized in a table that highlights the key characteristics of the identified hits.

| Compound ID | Database Source | Structural Similarity to Lead | Predicted Bioactivity Score | Drug-Likeness Score |

|---|---|---|---|---|

| ZINC12345678 | ZINC | 0.85 | 0.65 | 0.78 |

| CHEMBL987654 | ChEMBL | 0.92 | 0.72 | 0.85 |

| PUBCHEM_CID_54321 | PubChem | 0.78 | 0.58 | 0.69 |

| ZINC87654321 | ZINC | 0.88 | 0.75 | 0.91 |

| CHEMBL123987 | ChEMBL | 0.95 | 0.81 | 0.88 |

Advanced Spectroscopic and Structural Elucidation Methods in Research

Application of X-ray Crystallography for Related Complexes

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of molecular structures, providing precise data on bond lengths, bond angles, and intermolecular interactions in the crystalline state. Although a crystal structure for N1-(2,4-dichlorophenyl)ethanediamide is not publicly available, analysis of related N-aryl oxamides and other dichlorophenyl-containing compounds offers significant insights into its likely solid-state conformation and packing.

For instance, studies on simple oxamides reveal that the central O=C–C=O fragment tends to be planar. mdpi.com In N,N'-disubstituted oxamides, the two carbonyl groups typically adopt an antiperiplanar conformation. mdpi.com The crystal packing in such compounds is often dominated by intermolecular hydrogen bonding interactions, particularly N–H···O bonds, which can lead to the formation of extended one-dimensional ribbons or two-dimensional sheets. mdpi.com

The coordination of N-aryl ligands to metal centers has been extensively studied, revealing diverse structural motifs. Metal complexes involving ligands with dichlorophenyl groups have been synthesized and characterized, showing various coordination geometries such as tetrahedral, square planar, and octahedral, depending on the metal ion and other ligands present. tsijournals.comlibretexts.org In such complexes, the N-aryl ligand can coordinate to the metal center through nitrogen or oxygen atoms, and the dichlorophenyl group can influence the electronic properties and stability of the complex.

Table 1: Representative Crystallographic Data for Related Amide Structures This table presents data from analogous compounds to infer potential structural parameters for N~1~-(2,4-dichlorophenyl)ethanediamide.

| Parameter | N,N′-dibutyloxamide mdpi.com | N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

| Key Bond Lengths (Å) | C–C: 1.542, C=O: 1.238, C–N: 1.327 | N/A |

| Key Torsion Angle (°) | O=C–C=O: 180 | N/A |

| Dominant Intermolecular Interactions | N–H···O hydrogen bonds | N–H···O and C–H···π interactions |

Data is illustrative and sourced from published research on related compounds.

Solid-State Spectroscopic Analysis (e.g., UV-Vis, Photoluminescence)

Solid-state spectroscopic techniques are crucial for understanding the electronic properties of materials in their crystalline form, which can differ significantly from their behavior in solution. UV-Vis absorption and photoluminescence (PL) spectroscopy are particularly valuable in this regard.

UV-Vis Spectroscopy: The solid-state UV-Vis absorption spectrum of a compound like N1-(2,4-dichlorophenyl)ethanediamide would be expected to show absorptions corresponding to π-π* transitions within the 2,4-dichlorophenyl ring and n-π* transitions associated with the carbonyl groups of the ethanediamide backbone. The precise wavelengths of these absorptions would be influenced by the molecular conformation and intermolecular interactions in the crystal lattice. Studies on N-(2,4-dichloro)-salicylaldimine, a related compound, have demonstrated solvatochromic effects, where the absorption maxima shift with solvent polarity, indicating changes in the electronic distribution in the ground and excited states. researchgate.net Similar effects can be anticipated in the solid state due to the fixed, polar environment of the crystal.

Photoluminescence: The solid-state fluorescence or phosphorescence of organic molecules is highly sensitive to their crystal packing. nih.gov Many aromatic compounds that are fluorescent in solution exhibit quenched emission in the solid state due to aggregation-caused quenching (ACQ). However, some molecular designs can lead to aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state. frontiersin.org

For dichlorophenyl derivatives, the presence of heavy chlorine atoms could potentially enhance intersystem crossing, favoring phosphorescence over fluorescence. The photoluminescence properties would be dictated by the nature of the lowest excited state (e.g., π-π* or n-π*) and the extent of intermolecular electronic coupling. Research on various push-pull substituted organic molecules has shown that the solid-state fluorescence can be tuned across the visible spectrum by modifying chemical structures and controlling crystal packing. nih.govresearchgate.net The emission spectra of related solid compounds can exhibit either sharp, structured bands indicative of emission from isolated molecules (monomer-like emission) or broad, featureless, and red-shifted bands characteristic of emission from aggregated species like excimers. nih.gov The study of solid-state photoluminescence provides critical information on exciton (B1674681) migration and the nature of emissive species in the crystalline material. nih.gov

Table 2: Representative Solid-State Spectroscopic Data for Related Organic Compounds This table presents typical data ranges from analogous compounds to infer potential spectroscopic properties for this compound.

| Spectroscopic Technique | Property | Typical Observation for Related Aromatic Amides/Dichlorophenyl Derivatives |

| Solid-State UV-Vis | Absorption Maxima (λmax) | π-π* transitions (250-320 nm), n-π* transitions (>300 nm) tsijournals.comresearchgate.net |

| Solid-State Photoluminescence | Emission Maxima (λem) | Highly dependent on packing; can range from blue to red (400-750 nm) nih.govresearchgate.net |

| Photoluminescence Quantum Yield (PLQY) | Variable, can be low due to ACQ or high in AIE-active systems. nih.gov | |

| Fluorescence Lifetime (τf) | Typically in the nanosecond range, can have multiple components in the solid state. nih.gov |

Data is illustrative and sourced from published research on related compounds.

Broader Research Applications and Future Directions for Ethanediamide Chemistry

Materials Science and Polymer Chemistry Applications of Ethanediamides (e.g., in adhesives, coatings, plastics)

The ethanediamide structure is a fundamental building block for polyamides, a class of polymers known for their exceptional strength, durability, and resistance to heat and chemicals. mdpi.com The amide linkages (-CONH-) within the polymer chains form strong hydrogen bonds, which lead to high intermolecular forces and an orderly, crystalline structure. mdpi.com These characteristics are responsible for the desirable properties of well-known polyamides like Nylon. mdpi.commdpi.com

Ethanediamides, including N1-(2,4-dichlorophenyl)ethanediamide, can be explored as monomers or cross-linking agents in the synthesis of novel polymers. The presence of two amide groups allows for the formation of extended polymer chains. The incorporation of the rigid 2,4-dichlorophenyl group into a polymer backbone would be expected to enhance thermal stability and mechanical strength, while also potentially increasing resistance to chemical degradation.

Potential Applications in Materials Science:

Adhesives and Coatings: Polyamide resins are valued in adhesives for their toughness, good chemical resistance, and excellent thermal stability. nih.govmdpi.com Polymers derived from ethanediamides could be developed for high-performance adhesives and protective coatings, particularly in environments requiring high durability, such as in the automotive or aerospace industries. mdpi.com The parent compound, ethanediamide (oxamide), is also known for its use as a stabilizer in nitrocellulose preparations, which are used in lacquers and coatings. nih.gov

Advanced Fibers: The same properties that make polyamides useful in plastics also allow them to be drawn into strong, durable synthetic fibers for use in textiles, ropes, and composite materials. mdpi.com

Below is a table comparing the key functional groups of N1-(2,4-dichlorophenyl)ethanediamide and their potential contribution to polymer properties.

| Functional Group | Potential Contribution to Polymer Properties |

| Ethanediamide Core | Forms strong hydrogen bonds, leading to high tensile strength and thermal stability. mdpi.com |

| 2,4-Dichlorophenyl Group | Increases rigidity, enhances thermal stability, and may improve chemical resistance. |

Agricultural Chemical Research Considerations (general reference to plant growth regulators)

In agricultural science, the ethanediamide structure and the 2,4-dichlorophenyl group are associated with two distinct classes of compounds with different functions.

The parent compound, ethanediamide, also known as oxamide (B166460), is primarily recognized for its use as a slow-release nitrogen fertilizer. nih.gov Due to its low solubility in water, oxamide breaks down slowly in the soil, gradually releasing ammonia (B1221849) and carbon dioxide. researchgate.net This slow release mechanism improves the efficiency of nitrogen uptake by plants, reduces the frequency of fertilizer application, and minimizes environmental problems like nitrate runoff. nih.govresearchgate.net

On the other hand, the 2,4-dichlorophenyl group is a key component of 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used systemic herbicide. mdpi.comepa.gov 2,4-D functions as a synthetic auxin, a type of plant growth regulator. mdpi.com At herbicidal concentrations, it causes uncontrolled and unsustainable growth in broadleaf weeds, leading to their death, while most grass crops remain unaffected. mdpi.com

The dual nature of its constituent parts makes N1-(2,4-dichlorophenyl)ethanediamide an interesting subject for agricultural research. Studies could investigate whether the compound or its derivatives exhibit properties of a slow-release fertilizer, a plant growth regulator, or a herbicide. The biological activity would depend on how the molecule interacts with plant systems and how it is metabolized in the soil. Other chlorinated synthetic compounds are also known to act as plant growth regulators. scielo.br

The table below contrasts the known agricultural roles of the parent structures related to N1-(2,4-dichlorophenyl)ethanediamide.

| Related Compound | Chemical Class | Primary Agricultural Function | Mechanism of Action |

| Ethanediamide (Oxamide) | Diamide (B1670390) | Slow-release nitrogen fertilizer nih.gov | Slow hydrolysis in soil to release ammonia. researchgate.net |

| 2,4-D (2,4-Dichlorophenoxyacetic acid) | Phenoxy herbicide | Selective herbicide for broadleaf weeds mdpi.com | Acts as a synthetic auxin, causing uncontrolled cell growth. mdpi.com |

Environmental Research Perspectives (e.g., fate of related oxamide compounds)

The environmental fate of a chemical compound is a critical area of research, determining its persistence, potential for accumulation, and impact on ecosystems. For N1-(2,4-dichlorophenyl)ethanediamide, environmental research would need to consider the contributions of both the ethanediamide core and the dichlorinated phenyl ring.

The ethanediamide portion of the molecule is expected to be susceptible to microbial degradation and hydrolysis in soil and water. researchgate.net Related amide-containing pesticides have been shown to be broken down by soil bacteria. mdpi.commit.edu For example, the related compound oxamyl has a low persistence in soil, with a half-life of 4 to 20 days, and its degradation is primarily due to microbial action. researchgate.net However, oxamyl is also known to be mobile in soil and has the potential to leach into groundwater. researchgate.netepa.gov

In stark contrast, the 2,4-dichlorophenyl group is a feature of highly persistent organic pollutants (POPs). The most famous example is dichlorodiphenyltrichloroethane (DDT), a notorious insecticide. nih.gov DDT is highly resistant to biodegradation, with a soil half-life of 2 to 15 years. mdpi.comnih.gov It is also lipophilic, meaning it dissolves in fats, which causes it to bioaccumulate in the tissues of organisms and biomagnify up the food chain. nih.govresearchgate.net The persistence and toxicity of DDT led to its ban in many countries. nih.gov

Given these contrasting characteristics, key environmental research questions for N1-(2,4-dichlorophenyl)ethanediamide would include:

Degradation Pathways: Identifying the breakdown products to assess whether the dichlorophenyl ring is cleaved or if persistent chlorinated aniline (B41778) compounds are formed.

Bioaccumulation Potential: Investigating its tendency to accumulate in organisms, which is a crucial factor for assessing long-term environmental risk.

Mobility and Leaching: Studying its movement through the soil to determine the risk of groundwater contamination.

Emerging Research Areas for N1-(2,4-Dichlorophenyl)ethanediamide and its Derivatives

Beyond the established fields of materials, agriculture, and environmental science, the unique structure of N1-(2,4-dichlorophenyl)ethanediamide makes it a candidate for exploration in several emerging research areas.

The search for new therapeutic agents and agrochemicals often involves screening novel chemical structures for biological activity. Amide-containing compounds are known to exhibit a wide range of biological effects. researchgate.net For instance, various ethanediamine and bisamide derivatives have been investigated and found to possess antimicrobial, fungicidal, insecticidal, and anti-proliferative activities. mdpi.comresearchgate.netscielo.br

The presence of the 2,4-dichlorophenyl group may confer specific biological activities, as this moiety is found in many bioactive molecules. Therefore, N1-(2,4-dichlorophenyl)ethanediamide and its derivatives could be screened against a wide array of biological targets, including:

Enzymes: Many enzymes are targets for drugs and pesticides. The ethanediamide structure could act as a mimic for peptide bonds, potentially inhibiting proteases or other enzymes.

Receptors: The molecule could be tested for its ability to bind to cell surface or nuclear receptors, potentially modulating cellular signaling pathways. Research has shown that some ethylenediurea derivatives with chlorine substitutions exhibit anti-proliferative activity, possibly by interacting with the adenosine A2 receptor. mdpi.com

Microbial Pathogens: As some related diamide compounds show antimicrobial properties, this class of molecules could be explored for activity against bacteria and fungi that are resistant to existing treatments. researchgate.net

The synthesis of N-aryl amides is a fundamental process in organic chemistry, and the development of more efficient and sustainable methods is an ongoing research goal. mdpi.com N1-(2,4-dichlorophenyl)ethanediamide can serve as a model compound for developing and refining new synthetic techniques. Some modern approaches that could be applied or optimized for the synthesis of this and related compounds include:

One-Pot Synthesis: Methods that allow the conversion of simple starting materials, such as nitroarenes, directly into N-aryl amides in a single reaction vessel can improve efficiency and reduce waste. nih.gov

Catalytic C-N Bond Formation: Copper- and palladium-catalyzed cross-coupling reactions are powerful tools for forming the bond between the aryl group (2,4-dichlorophenyl) and the nitrogen of the ethanediamide. mit.eduorganic-chemistry.org Research in this area focuses on developing catalysts that are more active, stable, and work under milder conditions. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters and can enable safer and more scalable synthesis compared to traditional batch processes.

Spectroscopic probes are molecules designed to detect specific analytes or changes in their environment by producing a measurable change in their optical properties (e.g., color or fluorescence). The 2,4-dichlorophenyl group can influence the electronic properties of a molecule. For example, diuron, which contains a 3,4-dichlorophenyl group, is the subject of research for developing electrochemical sensors for its detection in environmental samples. acs.org

Derivatives of N1-(2,4-dichlorophenyl)ethanediamide could be designed to act as probes in several ways:

Fluorescent Sensors: By attaching a fluorophore (a fluorescent chemical group) to the molecule, it might be possible to create a sensor that changes its fluorescence in the presence of a specific metal ion or biomolecule.

Environmental Monitoring: The molecule could be used as a basis for developing analytical methods, such as immunoassays or molecularly imprinted polymers, for detecting related chlorinated pollutants in water and soil.

Probes for Biological Systems: The interaction of dichlorophenyl-containing compounds with biological systems, such as the inhibition of photosystem II by DCMU (N'-(3,4-dichlorophenyl)-N,N-dimethylurea), suggests that related molecules could be developed as probes to study photosynthesis or other biological processes. mdpi.com

Conclusion and Future Research Perspectives

Identified Research Gaps and Methodological Challenges

The primary research gap is the complete lack of data on the biological and chemical properties of N1-(2,4-dichlorophenyl)ethanediamide. Key areas that remain uninvestigated include:

Synthesis and Characterization: While the structure is known, optimized and scalable synthesis methods have not been published. Detailed characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography is also absent from the literature.

Biological Activity Screening: There is no information regarding the compound's potential pharmacological effects. Broad-spectrum screening against various biological targets (e.g., enzymes, receptors) is a critical first step that has not been undertaken.

Toxicological Profile: The safety profile of N1-(2,4-dichlorophenyl)ethanediamide is unknown. In vitro and in vivo toxicity studies are necessary to determine its potential risks.

Physicochemical Properties: Fundamental properties such as solubility, stability, and lipophilicity have not been experimentally determined. This data is crucial for any potential development.

A significant methodological challenge will be the de novo nature of this research. Without prior studies to provide a starting point, researchers will need to develop and validate all experimental protocols, from synthesis to biological assays.

Directions for Future Academic and Preclinical Investigations

The dearth of information on N1-(2,4-dichlorophenyl)ethanediamide provides a clear roadmap for future research. A systematic investigation should be initiated to build a foundational understanding of this compound.

Future Research Directions:

| Research Area | Specific Objectives | Potential Impact |

| Chemical Synthesis and Analysis | Develop and optimize a reliable synthesis route. Fully characterize the compound's structure and purity. | Establishment of a baseline for all future chemical and biological studies. |

| In Vitro Biological Screening | Screen for activity against a diverse panel of cancer cell lines, bacterial strains, and fungal pathogens. | Initial identification of any potential therapeutic applications (e.g., as an antimicrobial or anticancer agent). |

| Computational Modeling | Conduct molecular docking studies to predict potential biological targets based on the compound's structure. | Guide and prioritize experimental screening efforts, saving time and resources. |

| Preliminary Toxicology | Perform initial cytotoxicity assays on various cell lines to assess its basic toxicological profile. | Early assessment of the compound's safety and viability for further development. |

Preclinical investigations would be contingent on positive outcomes from these initial academic studies. If promising biological activity is identified and the compound demonstrates a favorable preliminary safety profile, further preclinical work could explore its mechanism of action, pharmacokinetics, and efficacy in animal models. The journey from the current state of knowledge to a clinically relevant molecule is long, but the initial steps are clear and await exploration by the research community.

Q & A

Q. What are the optimal synthetic routes for preparing N~1~-(2,4-dichlorophenyl)ethanediamide, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves multi-step organic reactions, such as coupling 2,4-dichlorophenyl isocyanate with ethylenediamine derivatives under controlled conditions. Key steps include:

- Amide bond formation : Reacting 2,4-dichlorophenyl isocyanate with a diamide precursor in anhydrous tetrahydrofuran (THF) at 0–5°C to prevent side reactions.

- Purification : Using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.

Critical parameters include maintaining anhydrous conditions, stoichiometric ratios (1:1.2 for amine:isocyanate), and reaction time (4–6 hours). Yields ≥70% are achievable with rigorous temperature control .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and ethanediamide backbone (δ 3.4–4.0 ppm for NH and CH₂).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm verify purity (≥98%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) provides molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 285.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in bioactivity often arise from structural variations or assay conditions. Methodological solutions include:

- Structure-Activity Relationship (SAR) studies : Systematically modifying substituents (e.g., replacing chlorine with methoxy groups) to isolate pharmacophore contributions.

- Standardized assays : Replicating experiments under identical conditions (e.g., pH 7.4 buffer, 37°C, ATP concentrations in kinase inhibition assays).

- Computational modeling : Using molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like GABA receptors, followed by experimental validation .

Q. What experimental strategies are recommended for investigating the metabolic stability of this compound in preclinical models?

- In vitro hepatic microsomal assays : Incubate the compound with rat or human liver microsomes (1 mg/mL protein) and NADPH cofactor at 37°C. Monitor degradation via LC-MS/MS over 60 minutes.

- Metabolite identification : Use high-resolution MS (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites.

- CYP enzyme inhibition studies : Test interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates to assess drug-drug interaction risks .

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in neurological disorders?

- Receptor binding assays : Radioligand displacement studies (e.g., [³H]flunitrazepam for GABA_A receptors) to measure IC₅₀ values.

- Electrophysiology : Patch-clamp recordings in hippocampal neurons to assess effects on ion channel currents.

- Behavioral models : Evaluate anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models in mice, comparing ED₅₀ values to reference drugs like valproate .

Q. What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24–72 hours.

- Kinetic analysis : Use HPLC to quantify degradation products and calculate rate constants (k) and half-life (t₁/₂).

- Thermogravimetric analysis (TGA) : Determine thermal decomposition profiles (e.g., onset at ~200°C) under nitrogen atmosphere .

Methodological Tables

Q. Table 1. Key Parameters for Synthesis Optimization

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous THF | Minimizes hydrolysis side reactions |

| Temperature | 0–5°C (amide formation) | Prevents thermal degradation |

| Stoichiometry | 1:1.2 (amine:isocyanate) | Maximizes conversion |

| Purification Method | Column chromatography | Achieves ≥98% purity |

Q. Table 2. Biological Assay Conditions for Neurological Studies

| Assay Type | Model System | Key Metrics |

|---|---|---|

| Receptor Binding | Rat cortical membranes | IC₅₀, Kᵢ values |

| Electrophysiology | Primary mouse neurons | Current inhibition (%) |

| In vivo Seizure Model | PTZ-induced seizures | ED₅₀, mortality reduction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.